molecular formula C9H8BrN3O2 B1419869 ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1131604-85-7

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B1419869
M. Wt: 270.08 g/mol
InChI Key: QNHHYFDURGARFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, has been extensively studied . The synthesis involves the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation. Another method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound with versatile applications in chemical synthesis and pharmaceutical research. Studies have shown its utility in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, a process that involves cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012). Additionally, its derivatives have been synthesized via condensation processes, highlighting its significance in the preparation of new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Intermediate in Insecticide Synthesis

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been identified as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The compound was synthesized through a process that included esterification and bromination, with a notable yield and purity, making it a promising route for industrialization due to its simplicity and cost-effectiveness (Zhi-li, 2007).

Role in Antiviral Research

In the field of antiviral research, derivatives of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been synthesized and evaluated for their inhibitory effects against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus. These compounds have shown promising antiviral activity, indicating their potential in developing new antiviral agents (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).

Fluorescent Properties

The compound has also been explored in the synthesis of fluorescent molecules. For example, a cascade reaction involving ethyl pyrazole-5-carboxylate led to the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, demonstrating strong fluorescence in solutions. This highlights its potential use in the development of new fluorescent compounds for various applications (Yan, Guiyun, Ji, & Yanqing, 2018).

properties

IUPAC Name

ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHHYFDURGARFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670269
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

CAS RN

1131604-85-7
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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